2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one is a chemical compound belonging to the class of quinazolinones, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and other areas of medicinal chemistry. The unique structural features of this compound contribute to its biological efficacy and make it a subject of interest in drug development.
The compound can be found in various scientific literature and patent databases, such as PubChem and Google Patents, which provide insights into its synthesis, properties, and applications. For instance, it is referenced in patent US11634409B2, which discusses compounds for treating BRAF-associated diseases .
2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structure. It is classified as a quinazolinone, which is characterized by a fused bicyclic structure containing a benzene ring and a pyrimidine ring.
The synthesis of 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. Common methods include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Advanced techniques like microwave-assisted synthesis have also been employed to enhance efficiency.
The molecular structure of 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one can be represented as follows:
The compound features a quinazolinone backbone with specific substitutions at the 2 and 6 positions, contributing to its biological activity.
The structural data can be analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm the arrangement of atoms within the molecule.
2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one can undergo various chemical reactions:
Understanding the reactivity of this compound involves studying its behavior under different conditions and with various reagents to predict potential pathways for transformation.
The mechanism of action for 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one primarily involves its interaction with biological targets at the molecular level. It may act as an inhibitor for specific enzymes or receptors involved in disease pathways.
Research indicates that quinazolinone derivatives often interact with protein kinases or other targets implicated in cancer progression, leading to inhibition of cell proliferation and induction of apoptosis.
Characterization techniques such as High Performance Liquid Chromatography (HPLC) can be employed to analyze purity and stability over time.
2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one has several potential applications:
The design of 2-(difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one (molecular formula: C₉H₅F₃N₂O) leverages structural hybridization principles to develop multitarget inhibitors against oncology-relevant enzymes. This compound integrates key pharmacophoric elements from two established inhibitor classes: the quinazolinone core of phosphoinositide 3-kinase delta (PI3Kδ) inhibitors (e.g., Idelalisib) and the zinc-binding motifs of histone deacetylase (HDAC) inhibitors. The quinazolinone scaffold positions the difluoromethyl group (–CHF₂) at C2 and the fluorine atom at C6 to optimize target engagement, while the solvent-exposed carbonyl at C4 serves as an attachment point for HDAC-targeting functionalities. This strategic placement exploits the solvent-accessible region of PI3Kδ, identified via crystallography (PDB: 4XE0), where modifications minimally disrupt PI3Kδ binding but enable linker elongation for HDAC pharmacophore incorporation [3].
Hybridization follows a "cap-linker-ZBG" (zinc-binding group) architecture:
Comparative analysis of linker strategies reveals that C4-substituted ethylene linkers (e.g., –CH₂CH₂–) balance enzymatic potency and cellular permeability, whereas rigid aromatic linkers enhance HDAC selectivity but reduce PI3Kδ affinity. This modular design enables simultaneous engagement of PI3Kδ’s hydrophobic cleft and HDAC’s catalytic tunnel [3].
Table 1: Structural Hybridization Approaches for Quinazolinone-Based Dual Inhibitors
Component | Design Rationale | Impact on Dual Inhibition |
---|---|---|
Quinazolinone Cap (C4 Carbonyl) | Utilizes solvent-exposed region of PI3Kδ | Permits linker attachment without steric clash |
Ethylene Linker | Balances flexibility and length | Optimizes distance for concurrent PI3Kδ/HDAC binding |
Hydroxamic Acid (ZBG) | Chelates Zn²⁺ in HDAC active site | Enables sub-nanomolar HDAC6 inhibition |
Fluorine substituents are critical for optimizing the physicochemical and target-binding properties of quinazolinone derivatives. In 2-(difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one, bioisosteric replacement focuses on two fluorine positions:
Systematic bioisosteric studies reveal that replacing C2–CHF₂ with –CF₃ increases molecular rigidity but reduces cellular uptake due to higher desolvation penalties. Conversely, replacing C6–F with –H or –Cl diminishes PI3Kδ potency by >10-fold, underscoring fluorine’s electronic contribution to core binding [3]. The compound’s canonical SMILES (FC(F)C₁=NC₂=C(C=C(F)C=CC₂=O)NC₁=O) encodes these optimized substitutions [1] [2].
Table 2: Impact of Fluorine Bioisosteres on Quinazolinone Properties
Modification Site | Bioisostere | Key Property Changes | Target Affinity |
---|---|---|---|
C2 (–CHF₂) | –CF₃ | ↑ LogP, ↓ Solubility | PI3Kδ IC₅₀ ↓ 2-fold |
C2 (–CHF₂) | –CH₂Cl | ↓ Metabolic stability | HDAC6 IC₅₀ ↓ 5-fold |
C6 (–F) | –H | ↓ Electron withdrawal | PI3Kδ IC₅₀ ↑ 10-fold |
C6 (–F) | –Cl | ↑ Steric bulk | PI3Kδ IC₅₀ ↑ 8-fold |
Molecular docking simulations position 2-(difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one within PI3Kδ and HDAC6 active sites to rationalize its dual inhibitory profile. Key findings include:
PI3Kδ Binding Mode (PDB: 4XE0):
HDAC6 Binding Mode (Homology Model):
Free energy perturbation calculations indicate that C6 fluorine substitution lowers the binding energy barrier for PI3Kδ by 2.3 kcal/mol compared to non-fluorinated analogs. For HDAC6, ethylene linkers between the quinazolinone C4 carbonyl and hydroxamic acid minimize conformational strain, achieving ΔG values of –10.2 kcal/mol [3]. Cellular thermal shift assays (CETSA) validate these models, confirming compound-induced stabilization of both PI3Kδ and HDAC6 in MV411 leukemia cells [3].
Table 3: Docking Scores and Binding Interactions for Target Isoforms
Target | Docking Score (ΔG, kcal/mol) | Critical Interactions | Role of Fluorine |
---|---|---|---|
PI3Kδ | –9.8 | H-bond: Val828; Hydrophobic: Trp760, Met752 | C6–F enhances H-bond strength |
HDAC6 | –10.2 | Zn²⁺ chelation; H-bonds: His573/574 | Difluoromethyl stabilizes cap positioning |
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